molybdenum metaphosphate
Description
Contextualizing Molybdenum-Phosphate Systems within Inorganic Chemistry
Molybdenum-phosphate systems represent a fascinating and complex area within inorganic chemistry. Molybdenum is a transition metal known for its ability to exist in multiple oxidation states, which allows it to form a diverse range of phosphate (B84403) compounds, including monophosphates, diphosphates (or pyrophosphates), metaphosphates, and oxyphosphates. acs.org The chemistry of these systems is rich, with numerous structures that feature tunnels, cages, and micropores, making them interesting for applications in ion exchange, catalysis, and separations. rsc.org The way MoO6 octahedra and PO4 tetrahedra connect—whether by sharing corners, edges, or faces—dictates the resulting structure and properties of the compound. rsc.org While corner-sharing is the most common linkage, the discovery of edge-sharing in compounds like K3MoPO7 has opened new avenues in the structural chemistry of molybdenum phosphates. rsc.org
Historical Trajectories and Evolution of Metaphosphate Chemistry Featuring Molybdenum
The study of molybdenum metaphosphates has evolved over several decades. Early work focused on the synthesis and basic characterization of these compounds. For instance, the compound Mo(PO3)3 was prepared by reacting molybdenum metal with metaphosphoric acid at elevated temperatures and pressures. acs.org Its crystal structure and properties were first reported in the mid-20th century. acs.org For a long time, detailed structural information and exploration of the potential applications of molybdenum metaphosphates were limited. However, with the advent of advanced characterization techniques and a growing interest in novel materials, research in this area has gained momentum. More recent studies have focused on developing new synthetic methods, such as solvothermal and fusion techniques, to produce molybdenum metaphosphates with specific properties and morphologies, like the layered MoO2(PO3)2. nih.govresearchgate.net
Current Research Landscape and Emerging Trends in Molybdenum Metaphosphate Science
The current research landscape for this compound is vibrant and expanding. A significant trend is the development of nanostructured molybdenum metaphosphates for various applications. For example, layered molybdenum (meta)phosphate [MoO2(PO3)2] has been synthesized via a one-step solvothermal method and has shown promise as a photocatalyst for wastewater treatment. nih.govnih.gov Researchers are also exploring the synthesis of novel molybdenum phosphates with unique crystal structures, such as those containing edge-sharing MoO6 and PO4 polyhedra, which were previously not observed. rsc.org The incorporation of other metals, like manganese or cobalt, into the molybdenum phosphate framework is another area of active research, leading to new materials with interesting magnetic and electrochemical properties. rsc.orgresearchgate.net Furthermore, the use of molybdenum phosphates in the development of sensors and for the immobilization of nuclear waste is being investigated. rsc.orgmst.edu
Fundamental Significance of this compound in Advanced Materials Inquiry
Molybdenum metaphosphates are of fundamental significance in the field of advanced materials for several reasons. Their diverse structural chemistry, arising from the variable oxidation states of molybdenum and the different ways phosphate groups can connect, allows for the design of materials with tailored properties. acs.orgrsc.org The presence of microporous structures in many molybdenum phosphates makes them suitable candidates for applications in catalysis and separation science. rsc.org The electronic properties of these materials, which can be tuned by altering their composition and structure, are being explored for applications in photocatalysis and as electronic components. nih.govresearchgate.net The study of molybdenum metaphosphates contributes to a deeper understanding of structure-property relationships in inorganic materials, which is crucial for the rational design of new functional materials.
Properties
CAS No. |
13520-60-0 |
|---|---|
Molecular Formula |
C36H54O14 |
Synonyms |
molybdenum metaphosphate |
Origin of Product |
United States |
Synthetic Methodologies for Molybdenum Metaphosphate Compounds
High-Temperature Solid-State Reaction Techniques for Molybdenum Metaphosphate Formation
High-temperature solid-state reactions are a conventional and widely used method for producing thermally stable inorganic materials like this compound. These reactions typically involve the intimate mixing of powdered solid precursors, which are then heated in a furnace to high temperatures to facilitate diffusion and reaction between the particles.
Conventional furnace-based synthesis is a cornerstone of solid-state chemistry. The process involves heating a stoichiometric mixture of solid reactants to a specific temperature for an extended period, allowing for the slow diffusion of ions and the formation of the desired crystalline phase. For molybdenum metaphosphates such as Mo(PO₃)₃, this method typically employs a molybdenum source, like molybdenum trioxide (MoO₃), and a phosphorus source, such as ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄). acs.orgwikipedia.org The mixture is ground to ensure homogeneity, pressed into pellets to maximize particle contact, and heated in a controlled atmosphere. The formation of related molybdenum phosphides, for example, involves heating elemental molybdenum with red phosphorus in a sealed tube at elevated temperatures, illustrating the general principle of direct combination of elements at high temperatures. wikipedia.org
The reaction proceeds through the thermal decomposition of the phosphate precursor and subsequent reaction with the molybdenum oxide. Intermediate grinding steps may be necessary to ensure the reaction proceeds to completion and to obtain a single-phase product.
The flux growth method is a specialized high-temperature solution technique used to obtain high-quality single crystals. wikipedia.orgfrontiersin.org This approach involves dissolving the reactants in a molten salt, or "flux," which acts as a high-temperature solvent. The flux lowers the melting points of the reactants and provides a medium for the transportation of ions, enabling crystal growth to occur at temperatures below the melting point of the target compound itself. wikipedia.orgfrontiersin.org
This method is particularly useful for materials that decompose before melting or have very high melting points. For metaphosphates, a suitable flux does not react with the desired compound but has a high solubility for the precursor oxides. frontiersin.orgnih.gov The process involves heating the mixture of reactants and flux until a homogeneous solution is formed, followed by a slow, controlled cooling period. During cooling, the solution becomes supersaturated, leading to the nucleation and growth of crystals. wikipedia.org For example, double metaphosphates like KNi(PO₃)₃ have been successfully synthesized by spontaneous crystallization from melts in the K₂O-P₂O₅-NiO system, demonstrating the utility of this method for complex phosphate structures. researchgate.net After cooling, the solidified flux is removed, often by dissolving it in a suitable solvent that does not affect the grown crystals. frontiersin.org
Table 1: Key Characteristics for Flux Selection
| Characteristic | Description | Rationale |
|---|---|---|
| High Solubility | The flux must be a good solvent for the reactants (e.g., molybdenum and phosphate precursors). | Ensures that a sufficient concentration of growth species is available in the molten solution. frontiersin.org |
| Low Melting Point | The melting point of the flux should be significantly lower than that of the target crystal. | Allows crystal growth to occur at lower, more accessible temperatures, preventing decomposition of the product. frontiersin.orgnih.gov |
| Low Volatility | The flux should have a low vapor pressure at the growth temperature. | Prevents loss of the solvent during the extended heating period, maintaining stable growth conditions. frontiersin.org |
| Chemical Inertness | The flux should not form stable compounds or solid solutions with the target crystals. | Ensures the purity of the final crystalline product. frontiersin.org |
| Low Viscosity | A low-viscosity melt facilitates the transport of solutes to the growing crystal surface. | Promotes better crystal quality and larger crystal sizes. frontiersin.org |
| Easy Separation | The flux should be easily separable from the grown crystals after the process is complete. | Simplifies the purification process, often through dissolution in water or acids. nih.gov |
The choice of precursors and the precise control of their stoichiometric ratios are critical for the successful synthesis of a specific this compound phase. Common molybdenum precursors include molybdenum(VI) oxide (MoO₃), which is readily available and reactive at high temperatures. wikipedia.orgacs.org For the phosphorus component, various phosphate salts are used, with ammonium phosphates like diammonium phosphate ((NH₄)₂HPO₄) or monobasic ammonium phosphate (NH₄H₂PO₄) being frequent choices. researchgate.net These precursors are advantageous because they decompose upon heating to yield phosphorus pentoxide (P₂O₅), a highly reactive acidic oxide that readily combines with basic or amphoteric metal oxides.
Strict stoichiometric control is essential to prevent the formation of undesired side products. The molar ratio of the molybdenum precursor to the phosphate precursor must be carefully calculated to match the composition of the target compound, for instance, Mo(PO₃)₃. Deviations from the ideal stoichiometry can lead to the formation of other molybdenum phosphates with different oxidation states or phosphate chain lengths.
Solution-Phase Synthetic Approaches for this compound
Solution-phase methods offer an alternative to high-temperature solid-state reactions, often allowing for synthesis under milder conditions and providing better control over particle size and morphology. These techniques involve the reaction of precursors in a liquid solvent.
Hydrothermal and solvothermal syntheses are powerful solution-based techniques where chemical reactions occur in a closed vessel, typically an autoclave, using water (hydrothermal) or a non-aqueous solvent (solvothermal) at temperatures above the solvent's boiling point. acs.orgnih.gov The elevated temperature and the resulting autogenous pressure facilitate the dissolution of reactants and the crystallization of products that may be inaccessible under ambient conditions.
A layered molybdenum (meta)phosphate with the formula [MoO₂(PO₃)₂] has been successfully synthesized via a one-step solvothermal process. nih.gov This method involved heating a mixture of hexaammonium molybdate (B1676688) and triphenylphosphine (B44618) in ethylene (B1197577) glycol, which served as the solvent. nih.gov The resulting material exhibited a distinct layered structure, highlighting the ability of solvothermal methods to produce unique morphologies.
Table 2: Example of Solvothermal Synthesis of a this compound Compound
| Parameter | Description | Reference |
|---|---|---|
| Target Compound | Layered Molybdenum (meta)phosphate [MoO₂(PO₃)₂] | nih.gov |
| Molybdenum Precursor | Hexaammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | nih.gov |
| Phosphorus Precursor | Triphenylphosphine (C₁₈H₁₅P) | nih.gov |
| Solvent | Ethylene Glycol (EG) | nih.gov |
| Temperature | 198 °C | nih.gov |
| Atmosphere | Inert (Nitrogen) | nih.gov |
| Method | One-pot solvothermal reflux | nih.gov |
In aqueous-based hydrothermal systems, water is used as the solvent. This method is particularly effective for synthesizing hydrated compounds or complex oxide frameworks. For molybdenum phosphates, the synthesis often involves reacting a soluble molybdenum salt, such as sodium molybdate (Na₂MoO₄), or molybdic acid (H₂MoO₄) with a source of phosphate, like phosphoric acid (H₃PO₄), in an autoclave. osti.govyoutube.com
For example, a simplified method for producing molybdenyl phosphate, Mo(OH)₃PO₄·xH₂O, involves dissolving molybdic acid in phosphoric acid and heating the solution to 50-60 °C, allowing the product to crystallize. osti.gov While this yields an orthophosphate, the principle is readily adaptable. The pH of the aqueous solution, the reaction temperature, and the concentration of reactants are crucial parameters that influence the final product's composition and crystal structure. researchgate.net This technique has been employed to create a variety of complex, mixed-valence molybdenum phosphates by carefully controlling the reaction conditions. researchgate.neticm.edu.pl
Hydrothermal and Solvothermal Synthesis Pathways
Non-Aqueous Solvothermal Routes utilizing Organic Solvents (e.g., Ethylene Glycol)
Non-aqueous solvothermal synthesis is a versatile method for producing crystalline materials from precursors in an organic solvent at temperatures above the solvent's boiling point, conducted in a sealed vessel (autoclave) to generate high pressure. Ethylene glycol is a frequently used solvent in this process due to its high boiling point (197 °C), strong coordinating ability, and role as a reducing agent, which can influence the morphology and composition of the final product. researchgate.net
A one-step solvothermal process has been successfully established for the synthesis of layered molybdenum (meta)phosphate, specifically [MoO₂(PO₃)₂]. nih.govnih.gov This method demonstrates the utility of ethylene glycol in facilitating the reaction and crystallization of the metaphosphate structure. nih.gov In a typical synthesis, molybdenum and phosphorus precursors are reacted in ethylene glycol under an inert atmosphere at elevated temperatures.
A detailed experimental procedure involves:
Refluxing ethylene glycol (EG) in a double-necked round-bottom flask under an inert nitrogen atmosphere. nih.gov
Separately sonicating the molybdenum precursor, such as hexaammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O), and the phosphorus precursor, such as triphenylphosphine (C₁₈H₁₅P), in ethylene glycol. nih.gov
Adding the precursor solutions sequentially to the hot ethylene glycol. The reaction is carried out at approximately 198 °C. nih.gov
This approach yields a layered molybdenum (meta)phosphate material, demonstrating a facile and direct route to this class of compounds. nih.govresearchgate.net
| Parameter | Details | Source(s) |
| Compound | Layered Molybdenum (Meta)phosphate [MoO₂(PO₃)₂] | nih.gov |
| Molybdenum Precursor | Hexaammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | nih.gov |
| Phosphorus Precursor | Triphenylphosphine (C₁₈H₁₅P) | nih.gov |
| Solvent | Ethylene Glycol (EG) | nih.gov |
| Temperature | ~198 °C | nih.gov |
| Atmosphere | Inert (Nitrogen) | nih.gov |
Precipitation and Co-precipitation Methods
Precipitation is a widely used technique in materials synthesis where a dissolved substance is converted into an insoluble solid from a supersaturated solution. Co-precipitation is a variation where multiple dissolved species are simultaneously precipitated to form a mixed, homogeneous solid. This is often achieved by adding a precipitating agent or changing the solution's pH, temperature, or solvent composition.
In the context of molybdenum compounds, chemical co-precipitation can be used to synthesize doped nanostructures. For instance, molybdenum-doped iron oxide has been prepared by dissolving iron and molybdenum precursors, followed by the dropwise addition of a base like sodium hydroxide (B78521) (NaOH) to raise the pH to ~12, inducing the co-precipitation of the mixed oxide. nih.gov The resulting precipitate is then washed, dried, and ground. nih.gov
While direct precipitation of simple this compound is not extensively detailed, related complex molybdenum phosphate salts have been synthesized using precipitation. One method involves dissolving a cyclo-tetrametaphosphate salt with a molybdenum reagent in a solvent like acetonitrile. researchgate.netresearchgate.net The resulting complex is then isolated by adding a second solvent, such as diethyl ether, in which the product is insoluble, causing it to precipitate out of the solution. researchgate.net This demonstrates the principle of solvent-induced precipitation for obtaining crystalline molybdenum phosphate compounds.
Another relevant example is the selective precipitation of molybdenum from solutions containing other metals, such as tungsten. researchgate.net This process can involve adding a reagent like copper sulfide (B99878) (CuS) to a sulfurized molybdenum solution, leading to the precipitation of complex salts like NH₄CuMoS₄. researchgate.net This highlights how specific chemical affinities can be exploited to selectively precipitate molybdenum-containing solids.
Gelation and Sol-Gel Derived Syntheses
The sol-gel method is a wet-chemical technique for fabricating solid materials from small molecules. The process involves the conversion of a solution system (the "sol") into a solid, three-dimensional network (the "gel") composed of either discrete particles or continuous polymer networks. This is followed by drying and thermal treatment to obtain the final material. The method allows for excellent control over product purity and morphology at relatively low temperatures. researchgate.net
For molybdenum-based materials, the sol-gel process is commonly used to synthesize molybdenum oxides (MoO₃). A typical synthesis involves dissolving a molybdenum precursor, such as sodium molybdate or molybdenum chloride, in a solvent like distilled water or a mix of alcohols. biomedres.usnih.gov The hydrolysis and condensation reactions are initiated by adding an acid (e.g., hydrochloric acid) or through controlled water addition, leading to the formation of a sol. biomedres.us With time and changing conditions (e.g., heating at ~80°C), the sol transitions into a gel. biomedres.us This gel is then dried and calcined at several hundred degrees Celsius to yield the final crystalline oxide. biomedres.usnih.gov
The use of precursors like phosphomolybdic acid (H₃PO₄·12MoO₃) in related syntheses suggests a pathway for incorporating phosphate into molybdenum-based materials via sol-gel routes. scripps.edu This precursor contains both molybdenum and phosphorus, making it a candidate for forming molybdenum phosphates. By adapting the sol-gel process, it is conceivable to direct the condensation reactions to form Mo-O-P linkages characteristic of metaphosphates, although specific literature for this compound via this route is not abundant. The process often employs organic compounds or templates to guide the structure during gelation. epa.gov
| Parameter | General Sol-Gel Process for Molybdenum Oxides | Source(s) |
| Mo Precursor | Sodium Molybdate, Molybdenum Chloride | biomedres.usnih.gov |
| Solvent | Distilled Water, Alcohols | biomedres.usnih.gov |
| Gelation Agent | Acid (e.g., HCl), Controlled Hydrolysis | biomedres.us |
| Process | Formation of sol, transition to gel, drying, calcination | researchgate.netbiomedres.us |
Advanced Synthetic Strategies for this compound Architectures
Mechanochemical Activation and Ball Milling Approaches
Mechanochemical synthesis utilizes mechanical energy, typically from grinding or ball milling, to activate or induce chemical reactions and structural changes in solid-state precursors. This method is noted for being environmentally friendly, requiring little to no solvent, and often proceeding rapidly at room temperature. mdpi.comresearchgate.net
The technique is effective for synthesizing materials like metal-organic frameworks (MOFs). mdpi.com In a typical ball-milling process, the reactants are placed in a container with grinding media (balls). The container is then subjected to high-energy rotation or vibration, causing the balls to repeatedly collide with the precursor materials. These impacts provide the energy needed to break chemical bonds, increase surface area, and promote the formation of new phases. mdpi.com Key parameters that influence the outcome include the milling frequency (or speed), duration, and the ratio of the mass of the balls to the reactants. mdpi.com
While the ball-milling synthesis of various MOFs has been systematically studied, its application to the direct synthesis of this compound is not widely documented in available research. However, the general principles suggest its potential as a solid-state route. A hypothetical approach would involve milling a mixture of a stable molybdenum source (e.g., MoO₃) and a phosphate precursor (e.g., ammonium dihydrogen phosphate) to induce a direct solid-state reaction, forming the metaphosphate structure through mechanical force.
Chemical Vapor Deposition (CVD) Techniques (if applicable)
Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, often in the form of thin films. The technique involves placing a substrate in a reaction chamber and introducing volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.
CVD is a well-established method for synthesizing various molybdenum compounds, most notably molybdenum disulfide (MoS₂). nih.govmytribos.org In a typical setup for MoS₂ growth, a molybdenum precursor such as molybdenum trioxide (MoO₃) powder or a thin film is heated to generate vapor. nih.govnih.gov Simultaneously, a sulfur source is heated elsewhere in the furnace, and its vapor is carried by an inert gas to the substrate, where it reacts with the molybdenum vapor to form a crystalline MoS₂ film. nih.govmytribos.org Metalorganic precursors, such as 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI), have also been developed for metalorganic CVD (MOCVD) to achieve better control over the deposition process at moderate temperatures (600-800 °C). rsc.org
Despite its success in producing high-quality molybdenum sulfides, the application of CVD for the synthesis of this compound is not commonly reported in the scientific literature. The challenge would lie in identifying suitable volatile precursors for both molybdenum and the metaphosphate group that can be co-deposited without undesirable side reactions. Therefore, this technique is considered less applicable for this specific compound compared to solution-based methods.
Template-Assisted and Self-Assembly Syntheses of this compound Nanostructures
Template-assisted synthesis is a powerful bottom-up approach for fabricating nanostructured materials with precise control over their size, shape, and porosity. nih.govrsc.org This method uses a pre-existing nanostructure (the template) to guide the formation of the desired material. Templates can be classified as "hard" (e.g., porous silica (B1680970), alumina (B75360) membranes) or "soft" (e.g., surfactant micelles, block copolymers). nih.govrsc.org The general process involves filling the template with precursor materials, converting the precursors into the final material, and then removing the template (usually by chemical etching or calcination) to leave behind a nanostructured replica. nih.gov
This approach has been used to create various molybdenum-based nanostructures. For example, porous molybdenum dioxide (MoO₂) nanofibers and nanospheres have been synthesized using MoO₃ nanostructures as self-templates in a redox etching process. researchgate.net In another key example, mesoporous crystalline MoO₂ was prepared using mesoporous silica (KIT-6) as a hard template with phosphomolybdic acid as the precursor. researchgate.net The use of a phosphate-containing precursor in this templated synthesis is a significant step toward creating structured molybdenum phosphate materials. Similarly, molybdenum phosphide (B1233454) (MoP) nanostructures have been synthesized by the direct phosphidation of MoO₃ nanobelt templates. researchgate.net
Control over Reaction Parameters and their Influence on this compound Product Formation
The synthesis of this compound compounds is a nuanced process, where the final product's structure, dimensionality, and properties are critically dependent on the precise control of various reaction parameters. Methodologies such as hydrothermal and solvothermal synthesis are commonly employed, allowing for the crystallization of a wide array of complex inorganic-organic hybrid frameworks and purely inorganic structures. cambridge.orgnih.gov The careful manipulation of temperature, pressure, pH, reactant concentrations, and the use of structure-directing agents are paramount in guiding the self-assembly process towards a desired this compound product.
Temperature and Pressure Optimization
Temperature is a critical factor in the synthesis of molybdenum metaphosphates, directly influencing reaction kinetics, phase selection, and crystal growth. In hydrothermal and solvothermal syntheses, temperature dictates the solubility of precursors and the reactivity of the components, which in turn determines the final crystalline phase.
For instance, the solvothermal synthesis of layered molybdenum (meta)phosphate, specifically [MoO₂(PO₃)₂], is achieved by refluxing precursors in ethylene glycol at 198 °C. nih.gov Varying the temperature can lead to the formation of different phases or amorphous products. Similarly, in the hydrothermal synthesis of various molybdenum phosphates, specific temperature ranges are required to obtain single-phase products. A reaction of MoO₃, Mo, Me₂NH, H₃PO₄, and H₂O at 200°C for four days yields an 80% single-phase product of (Me₂NH₂⁺)₂[Mo₄O₈(PO₄)₄/₂]. cambridge.org Lowering or raising the temperature can alter the reaction pathways, favoring the formation of different polyoxometalate clusters or framework dimensionalities.
The optimization of temperature is often a matter of balancing kinetic and thermodynamic factors. Higher temperatures can accelerate crystallization but may also lead to the formation of more thermodynamically stable, dense phases rather than desired metastable, microporous structures. Conversely, lower temperatures might result in slow reaction rates or the formation of poorly crystalline materials. mdpi.com
Pressure, particularly in hydrothermal synthesis, is another key parameter. Most syntheses are conducted in sealed autoclaves under autogenous pressure, which is the pressure generated by the heated solvent at the reaction temperature. cambridge.org This elevated pressure increases the solubility of reactants and can stabilize specific framework structures that would not form under ambient pressure. While systematic studies on the effect of external pressure on this compound synthesis are less common, high-pressure, high-temperature (HPHT) techniques are known to promote the formation of dense, octahedrally coordinated structures in other inorganic systems like metal nitrides. researchgate.net For molybdenum phosphates, the autogenous pressure is a crucial condition for the formation of many of the known layered and framework materials.
Table 1: Influence of Temperature on Molybdenum Phosphate Synthesis
| Precursors | Synthesis Method | Temperature (°C) | Product | Source(s) |
| (NH₄)₆Mo₇O₂₄·4H₂O, C₁₈H₁₅P, Ethylene Glycol | Solvothermal | 198 | Layered MoO₂(PO₃)₂ | nih.gov |
| MoO₃, Mo, Me₂NH, H₃PO₄, H₂O | Hydrothermal | 200 | (Me₂NH₂⁺)₂[Mo₄O₈(PO₄)₄/₂] | cambridge.org |
| Ammonium heptamolybdate, Phthalonitrile | Reflux | 275 - 325 | Molybdenum Phthalocyanine (brightness and yield vary with temperature) | researchgate.net |
| γ-Al₂O₃ supported molybdate and potassium salts | Carburization | >800 | K-Mo₂C (for RWGS, demonstrating high temp synthesis for related materials) | mdpi.com |
pH and Concentration Effects
The pH of the reaction medium and the concentration of the molybdenum and phosphate precursors are fundamental variables that govern the speciation of the building blocks in solution, thereby dictating the final structure. Molybdenum and phosphorus exhibit complex aqueous chemistry, and their condensation into polyoxometalate frameworks is highly sensitive to the hydrogen ion concentration.
Under acidic conditions, molybdate ions polymerize into various polyoxomolybdate species. researchgate.net The presence of phosphate tetrahedra in the acidic medium promotes the formation of heteropoly anions, such as the well-known Keggin ion, or other more complex phosphomolybdate clusters which serve as secondary building units for the final framework. researchgate.netplymouth.ac.uk Most hydrothermal syntheses of molybdenum phosphates are therefore conducted under acidic conditions to ensure the solubility of precursors and the formation of these essential building blocks. cambridge.org The stability of phosphomolybdate species is significantly reduced in neutral or alkaline pH, where they tend to decompose. researchgate.net The optimal pH for the formation of many molybdenum-blue complexes, a related class of reduced phosphomolybdates, is typically in the acidic to slightly acidic range (pH 6.0-7.0). researchgate.net
The concentration of reactants and the molar ratios between them are equally critical. The ratio of molybdenum to phosphorus can influence the dimensionality of the resulting structure. For example, in the synthesis of multi-molybdenum-substituted phosphotungstates, a related heteropoly system, the W:Mo ratio in the starting mixture directly controls the number of molybdenum atoms incorporated into the final structure. nii.ac.jp A similar principle applies to molybdenum phosphates, where adjusting the Mo:P ratio can favor the formation of one-, two-, or three-dimensional frameworks. High concentrations of phosphate can influence the type of phosphomolybdate anion formed in solution. plymouth.ac.uk
Table 2: Effects of pH and Concentration on Molybdate-Phosphate Systems
| Parameter | Condition | Effect | Source(s) |
| pH | Acidic (e.g., pH < 6.0) | Promotes formation of polymolybdates and phosphomolybdates, essential for framework synthesis. | cambridge.orgresearchgate.net |
| pH | Neutral to Alkaline (e.g., pH ≥ 7.0) | Phosphomolybdate species become unstable. | researchgate.net |
| pH | Increasing pH | Increases the solubility of molybdate from soil sources, indicating higher availability in solution. | researchgate.net |
| Concentration | [H⁺]:[Mo] ratio of 60-80 | Found to be crucial for the proper formation of the reduced phosphoantimonylmolybdenum blue complex. | ntu.edu.tw |
| Concentration | High Phosphate Concentration | Can influence the reaction temperature and the specific type of molybdenum blue species formed. | plymouth.ac.uk |
| Concentration | W:Mo ratio from 30:0 to 20:10 | Controls the number of substituted Mo atoms in Preyssler-type phosphotungstates. | nii.ac.jp |
Role of Organic Additives and Directing Agents
Organic additives, particularly organic amines and quaternary ammonium salts, play a crucial role as structure-directing agents (SDAs) or templates in the synthesis of crystalline molybdenum phosphates. These organic molecules are not incorporated into the primary framework but guide the organization of the inorganic building blocks (molybdate octahedra and phosphate tetrahedra) around them through electrostatic interactions, hydrogen bonding, and van der Waals forces. The size, shape, and charge of the organic template can effectively determine the pore size and architecture of the resulting inorganic framework.
The use of different organic templates can lead to the formation of distinct crystal structures, even when all other reaction parameters are kept constant. For example, the synthesis of layered molybdenum phosphates can be directed by various organic cations which reside in the interlayer space, balancing the charge of the anionic inorganic layers. cambridge.org The interaction between the organic templates themselves can also be a strong structure-directing force. cambridge.org In one case, changing the template from 4-phenylpyridinium to 4-phenylpiperidinium, alongside the introduction of Na⁺ ions, completely redirected the structure from covalently bonded 2-D layers to layers composed of hydrogen-bonded Mo₆P₄ oxo units. cambridge.org
These organic agents are essential for creating novel, open-framework molybdenum phosphates with microporous properties, which are of interest for applications in catalysis and separation. cambridge.org The organic template is typically removed after synthesis through calcination to free the pore space, although this process must be carefully controlled to avoid the collapse of the inorganic framework.
Table 3: Examples of Organic Additives in Molybdenum Phosphate Synthesis
| Organic Additive/Template | Precursors | Resulting Compound/Structure | Role of Additive | Source(s) |
| Diethylamine (forms Et₂NH₂⁺) | MoO₃, Mo, H₃PO₄, H₂O | (Et₂NH₂)₂[Mo₄O₈(PO₄)₄/₂] (Layered Structure) | Charge-balancing cation in the interlamellar space. | cambridge.org |
| 4-phenylpyridine | MoO₃, Mo, H₃PO₄, H₂O | (4-phenylpyridine)₂[Mo₄O₈(PO₄)₄/₂] | Directs the formation of specific 2-D layers. | cambridge.org |
| 4-phenylpiperidine | MoO₃, Mo, H₃PO₄, H₂O, Na⁺ | (4-phenylpiperidine)₄[Na₂.₅Mo₆O₁₅(H₁.₄PO₄)₄]·4H₂O | Redirects structure to hydrogen-bonded layers of Mo₆P₄ oxo units. | cambridge.org |
| Ethylenediamine (en) | Mo, Fe, H₃PO₄ | [enH₂][Fe{Moⱽ₆O₁₂(OH)₃(HPO₄)(H₂PO₄)₃}₂]·6en·6H₂O | Acts as a template for a sandwich-type molybdenum phosphate. | researchgate.net |
| Tetramethylammonium (TMA) | Zn, Mo, H₃PO₄ | (TMA)₂(H₃O)₂[Zn₃Mo₁₂O₃₀(HPO₄)₂(H₂PO₄)₆]·11.5H₂O | Template for a layered zinc molybdenum phosphate. | acs.org |
Advanced Structural Elucidation and Characterization Techniques for Molybdenum Metaphosphate Systems
Single-Crystal X-ray Diffraction for Molybdenum Metaphosphate Structure Determination
Early research on crystals of this compound, Mo(PO₃)₃, prepared by reacting molybdenum metal with metaphosphoric acid, utilized single-crystal methods for characterization. acs.org The analysis provided foundational data regarding its crystal system and unit cell parameters. acs.org The "sine qua non" condition for applying this technique is the availability of a suitable single crystal, ideally with dimensions of at least 0.02 mm. uhu-ciqso.es
Detailed crystallographic findings for Mo(PO₃)₃, as determined by single-crystal X-ray diffraction, are summarized in the table below. acs.org The analysis confirmed the stoichiometry, with quantitative analysis showing 28.43% molybdenum and 26.5% phosphorus, in satisfactory agreement with the calculated values of 28.82% and 27.92% for Mo(PO₃)₃, respectively. acs.org
Table 1: Crystallographic Data for this compound (Mo(PO₃)₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Class | Prismatic | acs.org |
| Space Group | Ia (Ci¹) | acs.org |
| a-axis (Å) | 13.10 | acs.org |
| b-axis (Å) | 11.85 | acs.org |
| c-axis (Å) | 12.01 | acs.org |
| β angle | 97° 44' | acs.org |
| Formula Units per Cell (Z) | 12 | acs.org |
| Formula Weight | 332.89 | acs.org |
| Density (calculated) | 3.34 g/cm³ | acs.org |
| Density (observed) | 3.28 g/cm³ | acs.org |
This data is based on early crystallographic studies and provides a foundational understanding of the Mo(PO₃)₃ structure.
Powder X-ray Diffraction (PXRD) for Phase Identification and Quantitative Analysis
Powder X-ray diffraction (PXRD) is a rapid and widely used analytical technique for the characterization of polycrystalline materials. carleton.educreative-biostructure.com Its primary application is the identification of crystalline phases, as each phase possesses a unique diffraction pattern that serves as a "fingerprint". malvernpanalytical.com By comparing an experimental diffraction pattern to entries in standard reference databases, such as the International Centre for Diffraction Data (ICDD), one can identify the phases present in a sample. creative-biostructure.commalvernpanalytical.com
In the study of molybdenum metaphosphates, PXRD is essential for routine phase identification and for assessing sample purity. carleton.eduajol.info For instance, the analysis of a layered molybdenum (meta)phosphate, identified as MoO₂(PO₃)₂, revealed an orthorhombic crystal structure (ICDD: 01-074-1389). nih.govacs.org The diffraction pattern exhibited peaks with Miller indices such as (100), (110), (210), (021), (220), and (002), confirming its phase identity. nih.govacs.org The presence of broad peaks in a PXRD pattern can also suggest the presence of very small or nanoscale crystallites. nih.govacs.org Beyond qualitative phase analysis, PXRD can also be employed for quantitative analysis to determine the relative amounts of different phases in a multiphase mixture. creative-biostructure.com
The Rietveld method is a powerful computational technique used to refine the crystal structure of materials from their powder diffraction data. univ-rennes1.frmdpi-res.com It involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancies. univ-rennes1.fr
This method has been applied to the study of trivalent this compound, Mo(PO₃)₃. researchgate.netresearchgate.net Research using Rietveld refinement of X-ray powder diffraction data revealed that Mo(PO₃)₃ possesses an incommensurately modulated crystal structure at room temperature. researchgate.net The diffraction data were interpreted in a (3+1)-dimensional superspace, demonstrating that powder diffraction is a convenient tool for investigating such complex modulated structures in trivalent metal polyphosphates. researchgate.net In other studies, neutron powder diffraction patterns for M(PO₃)₃ (where M = Mo, Fe) were also successfully analyzed using the Rietveld method to determine their nuclear and magnetic structures. researchgate.net
The width of diffraction peaks in a PXRD pattern is inversely related to the size of the coherent diffracting domains, known as crystallites. uobasrah.edu.iquc.edu The Scherrer equation is a common method used to estimate the average crystallite size from the broadening of diffraction peaks. uobasrah.edu.iqresearchgate.net
This method was used to analyze the crystallite size of layered MoO₂(PO₃)₂, where the presence of broad peaks in the XRD pattern indicated small particle sizes. nih.gov The average crystallite size (D) is calculated using the Debye-Scherrer formula, which relates the peak width to the X-ray wavelength and the diffraction angle. nih.gov
Table 2: Parameters of the Debye-Scherrer Equation
| Parameter | Symbol | Description |
|---|---|---|
| Crystallite Size | D | The average size of the crystallites in the direction perpendicular to the diffracting planes. uobasrah.edu.iq |
| Scherrer Constant | K | A dimensionless shape factor, with a value that typically ranges from 0.89 to 1, depending on the crystallite shape. nih.govuobasrah.edu.iq |
| X-ray Wavelength | λ | The wavelength of the X-rays used in the experiment (e.g., 1.5406 Å for Cu-Kα radiation). uobasrah.edu.iq |
| Peak Broadening | β | The full width at half-maximum (FWHM) of the diffraction peak, corrected for instrumental broadening, in radians. nih.gov |
| Bragg Angle | θ | The angle of diffraction for the specific peak being analyzed. nih.gov |
It is important to note that other factors, such as lattice strain, can also contribute to peak broadening. uobasrah.edu.iq Methods like the Williamson-Hall plot can be used to separate the effects of crystallite size and strain. uobasrah.edu.iq
Electron Microscopy for Morphological and Nanoscale Structural Investigations
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. nih.gov Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to characterize this compound systems, providing direct visual evidence of their surface features, particle shape, and internal structure. nih.govacs.orgsemanticscholar.org
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface. measurlabs.comcore.ac.uk It works by scanning a focused beam of electrons over the surface and detecting the signals that result from the electron-matter interaction, primarily secondary electrons which are sensitive to surface topography. ibecbarcelona.eubtraindia.com
SEM analysis has been used to study the surface morphology of various molybdenum phosphate (B84403) products. ajol.infosemanticscholar.org In the characterization of a material identified as molybdenum oxide phosphate, SEM images revealed a product consisting of microscopic crystals. ajol.infosemanticscholar.org For layered MoO₂(PO₃)₂, field emission SEM (FE-SEM) was used to conduct a textural study of the material's surface. nih.gov This technique is crucial for understanding the size, shape, and texture of the particles, which can influence the material's properties and applications. btraindia.com
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the investigation of a material's internal microstructure. uu.nl By passing a beam of electrons through an ultrathin sample, TEM can reveal details about grain size, defects, and phase distribution. mdpi.com High-Resolution TEM (HRTEM) is an advanced mode of TEM that can provide images of the atomic lattice, delivering detailed structural information at the atomic level. thermofisher.comxray.cz
The application of TEM and HRTEM to layered molybdenum (meta)phosphate, MoO₂(PO₃)₂, has provided significant insights into its nanoscale structure. nih.gov TEM images depicted the layered nature of the material. nih.govresearchgate.net HRTEM imaging confirmed the crystalline nature of the atomic lattices and allowed for the measurement of the d-spacing (the distance between atomic planes). researchgate.net For MoO₂(PO₃)₂, a d-spacing of 0.25 nm was measured, which was attributed to the (220) crystal plane. researchgate.net This direct visualization of the lattice fringes provides unambiguous evidence of the material's crystallinity and structural order. researchgate.netmicroscopy.cz
Electron Diffraction for Crystallographic Analysis
Electron diffraction (ED) has emerged as a powerful technique for ab initio structure determination, particularly for materials that yield nano- or submicron-sized crystals unsuitable for conventional single-crystal X-ray diffraction. mdpi.comdiva-portal.org Due to the strong interaction between electrons and matter, diffraction patterns can be obtained from crystals that are orders of magnitude smaller than those required for X-ray methods. mdpi.com Modern three-dimensional electron diffraction (3DED) methods, such as continuous rotation electron diffraction, are especially valuable for minimizing electron beam damage and enhancing data quality, which is crucial for beam-sensitive materials. mdpi.comdiva-portal.org
For this compound systems, which can result from syntheses as polycrystalline powders or nanocrystalline phases, ED offers a unique advantage. mdpi.comsemanticscholar.org By collecting diffraction patterns as a crystal is tilted, a 3D reconstruction of the reciprocal lattice can be generated. mdpi.com This 3D data allows for the unambiguous determination of the unit cell parameters and space group symmetry. Subsequently, the extracted reflection intensities can be used for complete structure solution and refinement, revealing the precise atomic arrangement of molybdenum, phosphorus, and oxygen atoms within the crystal lattice. diva-portal.org While specific studies applying 3DED to Mo(PO₃)₃ are not prevalent, the technique's proven success in solving complex structures in related materials, such as zeolites and metal-organic frameworks, demonstrates its significant potential for the crystallographic analysis of new or challenging this compound phases. diva-portal.org
Neutron Diffraction for Light Atom Localization and Magnetic Structure
Neutron diffraction is an indispensable tool for probing specific structural features that are often invisible to X-rays. Its utility in studying this compound is twofold: the precise localization of light atoms like oxygen and the determination of magnetic structures.
The refinement of neutron diffraction data, often using the Rietveld method, provides quantitative details of this magnetic arrangement. researchgate.netresearchgate.net
Table 1: Magnetic Properties of this compound (Mo(PO₃)₃)
| Property | Value/Description | Source(s) |
|---|---|---|
| Magnetic Ordering | Antiferromagnetic | rsc.orgresearchgate.net |
| Néel Temperature (Tɴ) | ~4.0 K | researchgate.netresearchgate.net |
| Magnetic Structure | 3D Heisenberg Antiferromagnet | researchgate.net |
| Moment Arrangement | Ferromagnetic (100) layers, stacked antiferromagnetically | rsc.orgresearchgate.net |
Pair Distribution Function (PDF) Analysis for Short-Range Order in Amorphous and Nanocrystalline this compound
While crystallography reveals the long-range average structure of materials, it is less informative for amorphous or highly disordered nanocrystalline systems. malvernpanalytical.commpg.de Pair Distribution Function (PDF) analysis, which utilizes total scattering data (both Bragg and diffuse scattering), bridges this gap by providing detailed information about the short-range atomic order. researchgate.netnih.gov The technique yields a real-space function that describes the probability of finding two atoms separated by a given distance. malvernpanalytical.com
This method is particularly well-suited for this compound systems under several scenarios:
Amorphous Phases: For glassy molybdenum phosphates, PDF analysis can elucidate the local coordination environment, including Mo-O and P-O bond distances and the connectivity of MoO₆ octahedra and PO₄ tetrahedra, which constitute the fundamental building blocks of the glass structure. mpg.deias.ac.in
Nanocrystalline Materials: In materials like layered MoO₂(PO₃)₂, where X-ray diffraction patterns show broad peaks indicative of very small particle sizes (e.g., ~7.7 nm), PDF analysis can provide structural details beyond simple crystallite size estimation. acs.org It can reveal information about strain, defects, and the atomic structure at the nanoparticle surface.
Short-Range Order: In crystalline Mo(PO₃)₃, studies have suggested the presence of small short-range magnetic order existing at temperatures above the Néel temperature. rsc.orgresearchgate.net PDF analysis is an ideal tool to probe these subtle, local correlations that are averaged out in conventional diffraction experiments.
By fitting structural models to the experimental PDF data, one can obtain a quantitative understanding of the local structure even in the absence of long-range periodicity. malvernpanalytical.com
Local Atomic Environment Probes
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information on the local geometric and electronic structure of the absorbing atom. It is divided into two regimes: XANES and EXAFS.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS refers to the oscillatory structure in the X-ray absorption coefficient at energies well above an absorption edge. This fine structure arises from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS region provides quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the degree of local disorder for the first few coordination shells around the absorbing element. ias.ac.in
In the context of molybdenum metaphosphates, Mo K-edge EXAFS can be used to precisely measure the Mo-O bond lengths within the MoO₆ octahedra. slu.se Studies on related sodium molybdophosphate glasses have successfully used EXAFS to confirm that molybdenum atoms are present in a six-coordinated environment. ias.ac.in For crystalline Mo(PO₃)₃, EXAFS can validate the Mo-O distances obtained from diffraction methods and provide insights into local structural distortions that may not be apparent in the average crystallographic model.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
The XANES region, which comprises the features at and just above the absorption edge, is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. mdpi.comnih.gov The position of the absorption edge typically shifts to higher energy with an increasing oxidation state. materialsvirtuallab.org
For this compound, Mo L₃-edge or K-edge XANES serves as a powerful fingerprint for the electronic state of molybdenum. materialsvirtuallab.orgnih.gov For instance, in Mo(PO₃)₃, where molybdenum is in the +3 oxidation state, the XANES spectrum would be distinct from that of compounds containing Mo⁴⁺, Mo⁵⁺, or Mo⁶⁺. materialsvirtuallab.orgnih.gov The shape and intensity of pre-edge features in the XANES spectra can provide direct evidence of the coordination symmetry. For example, the change from tetrahedral to octahedral coordination around Mo has been observed via XANES when investigating molybdenum sorption on various substrates. mdpi.com This makes XANES an invaluable tool for confirming the valence and coordination of molybdenum during synthesis or in the final material.
Advanced Crystallographic Computing and Database Analysis for this compound Phases
The structural elucidation of this compound phases relies heavily on advanced computational methods and the utilization of comprehensive crystallographic databases.
The Rietveld method is a cornerstone of modern powder diffraction analysis, allowing for the refinement of a theoretical crystal structure model against experimental powder X-ray or neutron diffraction data. wikipedia.org This computational technique is essential for extracting detailed structural information from polycrystalline samples, which are a common outcome of solid-state synthesis. researchgate.netmdpi-res.com It can determine lattice parameters, atomic positions, site occupancies, and other structural details with high precision. nih.gov For complex cases, such as the modulated crystal structure identified in Mo(PO₃)₃, specialized software like JANA2006 is employed, which can handle refinements in higher-dimensional superspace. researchgate.net
Crystallographic databases are critical resources for this work. The Inorganic Crystal Structure Database (ICSD) and the Crystallography Open Database (COD) are vast repositories of crystal structure data. psds.ac.ukfiz-karlsruhe.deugr.es These databases contain entries for this compound phases, providing established structural models that serve as the starting point for Rietveld refinement or for comparative analysis. ugr.esosti.gov
Table 2: Crystallographic Data for Molybdenum(III) Metaphosphate (Mo(PO₃)₃)
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Ia (No. 9) or C2/c (No. 15) | researchgate.netresearchgate.net |
| a (Å) | 10.819(1) | researchgate.net |
| b (Å) | 19.515(3) | researchgate.net |
| c (Å) | 9.609(1) | researchgate.net |
| β (°) | 97.74(1) | researchgate.net |
| Z (formula units/cell) | 12 | researchgate.net |
Investigations into Electronic Structure and Chemical Bonding in Molybdenum Metaphosphate
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis of Molybdenum and Phosphorus
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements in molybdenum metaphosphate. ias.ac.in By analyzing the kinetic energy of emitted photoelectrons, XPS provides detailed insights into the chemical environment of molybdenum and phosphorus atoms at the material's surface. cnrs.fr
In studies of molybdenum phosphate (B84403) materials, XPS is instrumental in identifying the various oxidation states of molybdenum. Molybdenum can exist in multiple valence states, including Mo³⁺, Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺. cnrs.fraensiweb.com The deconvolution of the Mo 3d XPS peak allows for the quantification of these different oxidation states. For instance, in molybdenum phosphide (B1233454) (MoP), the Mo 3d peaks at binding energies of approximately 228.3 eV and 231.5 eV are assigned to Mo³⁺. researchgate.net In other molybdenum-containing systems, peaks corresponding to Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺ have been identified at distinct binding energies. cnrs.frresearchgate.netosti.gov For example, binding energies around 228.9 eV for Mo⁴⁺ 3d₅/₂, 232.1 eV for Mo⁶⁺ 3d₅/₂, and 235.3 eV for Mo⁶⁺ 3d₃/₂ have been reported. researchgate.net The presence of molybdenum oxides on the surface can also be detected, even in small quantities that might not be observable by other techniques like X-ray diffraction. researchgate.net
The analysis of the P 2p peak in the XPS spectrum provides information about the phosphorus environment. In a layered this compound with the formula MoO₂(PO₃)₂, the P 2p peak has been observed at a binding energy of 136.79 eV. nih.gov The C 1s and O 1s spectra are also analyzed to understand the surface chemistry completely, revealing the presence of carbon-phosphorus bonds, graphitic carbon, and metal-oxygen bonds. researchgate.net
The ability to quantify the relative concentrations of different oxidation states is a key advantage of XPS. For example, in molybdenum-based oxide catalysts, the decomposition of the Mo 3d peak can reveal the proportions of Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺ at the surface. cnrs.fr This information is critical for understanding the catalytic and electronic properties of the material.
Table 1: Representative XPS Binding Energies for Molybdenum and Phosphorus Species
| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference |
| Molybdenum | 3d | Mo³⁺ | 228.3, 231.5 | researchgate.net |
| Molybdenum | 3d | Mo⁴⁺ | 228.9 | researchgate.net |
| Molybdenum | 3d | Mo⁶⁺ | 232.1, 235.3 | researchgate.net |
| Phosphorus | 2p | - | 136.79 | nih.gov |
| Oxygen | 1s | - | 529.42 | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, which are atoms or ions with unpaired electrons. In the context of this compound and related phosphate glasses, EPR is particularly valuable for studying molybdenum ions in oxidation states other than the diamagnetic Mo⁶⁺ state, most notably Mo⁵⁺. research-nexus.netingentaconnect.comcore.ac.uk
EPR studies on molybdenum phosphate glasses have consistently identified signals characteristic of Mo⁵⁺ ions. ingentaconnect.comresearchgate.net The spectra are typically centered around a g-value of approximately 2.00 and are attributed to Mo⁵⁺ ions situated in an octahedral coordination environment with some degree of axial distortion. core.ac.uk The analysis of the g- and A-tensors from the EPR spectra confirms the distorted octahedral environment of the Mo⁵⁺ sites. researchgate.net The symmetry of this environment can vary from axial to rhombic depending on the chemical composition of the glass. researchgate.net
The concentration of paramagnetic Mo⁵⁺ species can also be quantified using EPR. In some lithium molybdate (B1676688) phosphate glasses, it has been found that less than 1% of the total molybdenum ions are reduced to the Mo⁵⁺ state. researchgate.net This percentage can be influenced by the composition of the glass, for instance, decreasing with an increase in the alkali oxide content. researchgate.net
Furthermore, EPR can be used as a structural probe to investigate local symmetry changes within the glass matrix. research-nexus.net The Mo⁵⁺ ion is a sensitive indicator for such changes, with variations in the EPR signal reflecting alterations in the local environment. research-nexus.net For example, in alkali phosphate glasses, the symmetry of the Mo⁵⁺ environment has been observed to decrease as the alkali oxide content increases. research-nexus.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and optical properties of this compound and related materials. The absorption of UV and visible light provides information about the electronic structure, including the presence of different molybdenum oxidation states and the optical band gap.
In molybdenum phosphate glasses, the UV-Vis absorption spectra can reveal the presence of various molybdenum ions. aensiweb.com Since Mo⁶⁺ ions have no unpaired electrons, they are not expected to show absorption in the visible region. aensiweb.com Therefore, absorption bands in the visible and near-infrared regions are typically attributed to the reduced states of molybdenum, such as Mo³⁺, Mo⁴⁺, and Mo⁵⁺. aensiweb.comacs.org For instance, a visible band centered around 430-435 nm has been associated with the presence of Mo³⁺ ions. aensiweb.com
UV-Vis spectroscopy is also used to determine the optical band gap of these materials. nih.gov By analyzing the absorption edge in the UV region, both direct and indirect allowed transitions can be studied to calculate the optical energy gap (E_g). aensiweb.com For a layered this compound, MoO₂(PO₃)₂, the optical band gap has been calculated to be 3.31 eV from a Tauc plot derived from the UV-Vis spectrum. nih.govresearchgate.net
Table 2: Observed UV-Vis Absorption Bands and Corresponding Molybdenum Species
| Wavelength (nm) | Assignment | Reference |
| ~435 | Mo³⁺ | aensiweb.com |
| 230, 285, 340 | UV absorption with increasing MoO₃ | aensiweb.com |
| 716, 780, 855 | Broad visible-near IR bands | d-nb.info |
Computational Quantum Chemical Approaches for Electronic Structure Prediction
Computational quantum chemical methods are indispensable for predicting and understanding the electronic structure of complex materials like this compound from a theoretical standpoint. These approaches provide insights that complement experimental findings and can guide the design of new materials with desired properties.
Density Functional Theory (DFT) Calculations for Band Structure and Density of States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of materials. arxiv.orgresearchgate.net DFT calculations can predict the electronic band structure and the density of states (DOS), which are fundamental to understanding the material's conductivity and optical properties. arxiv.orgrsc.org
For molybdenum phosphide systems, DFT calculations have been employed to explore their structural and electronic properties. arxiv.org For example, studies on tri-molybdenum phosphide (Mo₃P) have shown that it exhibits metallic behavior with no band gap. arxiv.org The electronic band structure calculations are often in good agreement with the metallic character suggested by optical property calculations. arxiv.org
In the case of molybdenum oxides, DFT has been used to study the electronic properties of various phases from MoO₃ to MoO₂. rsc.orgntnu.no These calculations reveal that as the degree of reduction increases, there are significant changes in the density of states, particularly the filling of the Mo 4d states. ntnu.no This theoretical understanding of how stoichiometry and crystal structure affect the electronic properties is crucial for applications in optoelectronics. ntnu.no DFT calculations have also been applied to bimetallic nitrides containing molybdenum, providing insights into their metallic origin and the strong orbital hybridization near the Fermi level. nih.gov
Ab Initio Methods for this compound Systems
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying electronic structure. While specific ab initio studies on this compound are not extensively detailed in the provided context, the principles of these methods are applicable. These calculations can be used to model the potential energy surfaces of chemical reactions and to understand bonding in detail. researchgate.net For instance, ab initio orbital analyses have been used to describe the nature of the P-O bond in phosphine (B1218219) oxides, suggesting it is more accurately represented as R₃P⁺–O⁻ rather than a simple double bond. nih.gov Such detailed electronic structure information is crucial for understanding the reactivity and bonding in phosphate-containing materials like this compound.
Theoretical Models for Metal-Oxygen-Phosphorus Bonding and Coordination Chemistry
The bonding in this compound is characterized by the metal-oxygen-phosphorus linkages that form the structural framework. Theoretical models help to elucidate the nature of these bonds and the coordination chemistry of molybdenum within the phosphate network.
The structure of metaphosphates often consists of a three-dimensional network of isolated MO₆ octahedra connected by repeating PO₄ tetrahedral units. ajol.info In molybdenum phosphate glasses, the structure can be viewed as consisting of distorted modifications of structural groups found in related crystalline phases. ingentaconnect.com The coordination of molybdenum can vary, with evidence for both four-fold and six-fold coordinated molybdenum, depending on the glass composition. researchgate.net
Theoretical studies, often employing DFT, can shed light on the nature of the metal-phosphorus and metal-oxygen bonds. researchgate.netchinesechemsoc.org For instance, analysis of the electron density in metal-phosphine complexes provides evidence for π-backbonding from the metal to the phosphorus ligand, a concept that can be extended to understand the bonding in molybdenum phosphates. researchgate.net The strength of the Mo-P bond is significant, with the Mo≡P triple bond dissociation enthalpy measured at 92.2 kcal·mol⁻¹. acs.org
The coordination chemistry is also influenced by the presence of other elements and the synthesis conditions. For example, in reduced polyoxomolybdenum phosphates, the coordination mode of transition metals like Mn²⁺ or Cu⁺ can influence the final structure, leading to different topological arrangements. rsc.org The self-assembly of these complex structures is guided by the interplay of various factors, including the coordination preferences of the metal ions. rsc.org
Spectroscopic Probes for Molybdenum Metaphosphate Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of molybdenum metaphosphate by examining the vibrations of its constituent atoms.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the material's chemical bonds. In the analysis of molybdenum-phosphate materials, FTIR is particularly useful for identifying the various vibrational modes of phosphate (B84403) and molybdate (B1676688) groups.
In studies of layered molybdenum (meta)phosphate with the formula MoO₂(PO₃)₂, a distinct peak is observed in the infrared spectrum at approximately 995 cm⁻¹. This absorption is attributed to the P–O internal stretching vibrations within the metaphosphate chains, providing direct evidence for the connectivity of the phosphate tetrahedra. nih.govresearchgate.net
Research on various molybdenum phosphate glasses, which contain structural motifs similar to crystalline metaphosphates, offers further insight into the interpretation of their FTIR spectra. These studies have identified characteristic absorption bands corresponding to different vibrational modes of the phosphate network. For instance, the asymmetric stretching of P–O–P bridges typically appears in the region of 875-915 cm⁻¹. The symmetric stretching of these bridges is found at lower wavenumbers, between 720 and 780 cm⁻¹. Vibrations of the terminal P=O double bonds are generally observed at higher frequencies, around 1250-1310 cm⁻¹. The presence of Mo–O–P linkages in these glasses introduces additional bands, which can sometimes overlap with the phosphate vibrations, providing information on the interaction between the molybdenum and phosphate components of the network.
Table 1: Characteristic FTIR Absorption Bands in Molybdenum Phosphate Materials
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| P–O internal stretching in MoO₂(PO₃)₂ | 995 | nih.govresearchgate.net |
| Asymmetric stretching of P–O–P | 875-915 | |
| Symmetric stretching of P–O–P | 720-780 |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides valuable information about the backbone of inorganic polymers like metaphosphates.
In the Raman spectrum of crystalline molybdenum oxyphosphate, MoO₂(PO₃)₂, an intense peak is observed at 984 cm⁻¹. This peak is assigned to the Mo–O stretching modes within the MoO₆ octahedra, indicating the coordination environment of the molybdenum atoms. nih.gov Studies on molybdenum phosphate glasses have shown that the addition of molybdenum trioxide (MoO₃) leads to the depolymerization of the metaphosphate chains, resulting in the formation of pyrophosphate and orthophosphate units. This structural change is reflected in the Raman spectra by a decrease in the intensity of bands associated with long P–O–P chains and the appearance of new bands corresponding to the shorter phosphate units.
The analysis of various molybdenum phosphates has also provided insights into the vibrational modes involving molybdenum. For instance, the symmetric stretching vibration of the Mo=O bond in dimolybdenyl species is typically observed in the 970-1000 cm⁻¹ region of the Raman spectrum.
Table 2: Key Raman Peaks in Molybdenum Phosphate Compounds
| Compound/Group | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| MoO₂(PO₃)₂ | 984 | Mo–O stretching in MoO₆ octahedra | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments
NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ³¹P NMR is particularly informative.
Solid-state Magic Angle Spinning (MAS) NMR spectroscopy provides detailed information about the structure and connectivity of the phosphate network in this compound. The chemical shift of the ³¹P nucleus is highly sensitive to its local environment, including the number and type of neighboring atoms.
In molybdenum phosphate glasses, the ³¹P MAS NMR spectra can distinguish between different phosphate structural units, often denoted as Qⁿ species, where 'n' is the number of bridging oxygen atoms connecting the phosphate tetrahedron to neighboring phosphate units. For metaphosphate chains, the phosphorus atoms are in a Q² environment (two bridging oxygens). The introduction of molybdenum into the glass network leads to the formation of P–O–Mo bonds, which causes a downfield shift in the ³¹P NMR signal. This shift indicates a change in the electronic environment of the phosphorus nucleus due to the proximity of the more electropositive molybdenum atom.
The chemical shift anisotropy (CSA) is another important parameter obtained from solid-state NMR. It provides information about the local symmetry of the phosphorus site. A larger CSA value generally indicates a more distorted or asymmetric environment around the phosphorus atom. The CSA of ³¹P in metal phosphates has been shown to be sensitive to P–O bond lengths and O–P–O bond angles.
While simple inorganic molybdenum metaphosphates are typically insoluble, solution-state NMR can be employed to study soluble molecular complexes containing molybdenum and phosphate or phosphine (B1218219) ligands. These studies provide valuable insights into the structure, bonding, and dynamics of these molecules in solution.
For example, multinuclear NMR studies, including ³¹P NMR, have been used to characterize the complexes formed between molybdate and various organophosphate ligands in aqueous solution. The ³¹P chemical shifts and coupling constants in these complexes provide information about the coordination of the phosphate groups to the molybdenum center and the geometry of the resulting species.
In the case of molybdenum-phosphine complexes, ³¹P NMR is a standard characterization technique. The coordination of a phosphine ligand to a molybdenum center typically results in a significant change in the ³¹P chemical shift compared to the free phosphine, providing evidence of complex formation and information about the nature of the Mo–P bond.
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Layered molybdenum (meta)phosphate, with the chemical formula MoO₂(PO₃)₂, has been shown to exhibit photoluminescent properties. When excited with ultraviolet light at a wavelength of 330 nm, this material displays a broad emission spectrum centered at approximately 470 nm, which corresponds to blue light. nih.govacs.org This luminescence is indicative of electronic transitions occurring within the material, potentially involving the molybdate and phosphate groups that constitute its structure. The broad nature of the emission peak suggests a range of electronic states or vibrational levels are involved in the relaxation process. The study of these photoluminescence characteristics is important for potential applications in areas such as photocatalysis and optoelectronics. nih.govacs.org
Table 3: Photoluminescence Properties of Layered Molybdenum (Meta)phosphate
| Excitation Wavelength (nm) | Emission Peak (nm) | Reference |
|---|
Theoretical and Computational Approaches to Molybdenum Metaphosphate Systems
First-Principles Calculations for Crystal Structures and Thermodynamic Stability
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science, allowing for the prediction of material properties from fundamental quantum mechanics without prior experimental input. ed.ac.uk This approach is crucial for understanding the crystal structure and thermodynamic stability of molybdenum metaphosphate systems.
DFT calculations can determine the ground-state crystal structure of a compound by calculating the total energy for various atomic arrangements. The structure with the lowest energy corresponds to the most stable configuration at zero temperature. For molybdenum-phosphorus systems, DFT has been used to explore thermodynamically stable phases under various pressures, successfully identifying known experimental structures of molybdenum phosphides like Mo₃P, MoP, and MoP₂. researchgate.net Similarly, comprehensive DFT studies on pyrophosphate crystals have elucidated their electronic structure and mechanical properties. mdpi.com For this compound, this methodology would involve computationally evaluating different possible arrangements of molybdenum, phosphorus, and oxygen atoms to predict its most likely crystal lattice.
Thermodynamic stability is assessed by calculating the formation enthalpy—the energy released or absorbed when a compound is formed from its constituent elements. A negative formation enthalpy indicates a stable compound. DFT calculations have been effectively used to determine these values for a wide range of materials, including molybdenum oxides and phosphides. researchgate.netresearchgate.net Furthermore, DFT can be used to compute the Gibbs free energy, which determines phase stability at finite temperatures and pressures. researchgate.net Such calculations are essential for constructing phase diagrams, as demonstrated in studies of molybdenum under extreme conditions, which predicted transitions from the ambient body-centered cubic (bcc) structure to high-pressure phases. researchgate.netmdpi.com These computational tools are vital for confirming the stability of known this compound phases and exploring the potential existence of new, yet-to-be-synthesized structures. nih.gov
Table 1: Application of First-Principles Methods to this compound and Related Systems This table is interactive and can be sorted by clicking on the headers.
| Computational Method | Key Property Predicted | Application to this compound | Example from Related Systems |
|---|---|---|---|
| Density Functional Theory (DFT) | Crystal Structure | Prediction of the most stable atomic arrangement of Mo, P, and O atoms. | Identification of stable Mo-P phases (Mo₃P, MoP, etc.) at ambient pressure. researchgate.net |
| DFT | Formation Enthalpy | Determination of the thermodynamic stability relative to constituent elements (Mo, P, O₂). | Calculation of stability for various molybdenum oxides and pyrophosphates. mdpi.comresearchgate.net |
| DFT | Gibbs Free Energy | Construction of phase diagrams to understand stability under varying temperature and pressure. | Prediction of high-pressure phase transitions in elemental molybdenum. mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting atoms, MD can model dynamic processes such as atomic vibrations, diffusion, and phase transitions. acs.org
For this compound, particularly in its amorphous or glassy state, MD simulations are invaluable. Studies on binary phosphate (B84403) glasses (such as those containing Na₂O or CaO) have successfully used MD to elucidate their short- and medium-range structures. nih.govaip.org These simulations reveal key structural details like the coordination numbers of atoms (e.g., P-O and Ca-O) and the distribution of Qⁿ species (phosphate tetrahedra with 'n' bridging oxygens), which are crucial for understanding the glass network. acs.orgnih.gov Similar simulations could be applied to this compound glasses to understand how molybdenum ions modify the phosphate network and influence properties like glass transition temperature and durability. randallcygan.com
MD is also a powerful tool for studying phase transitions. By simulating a material at different temperatures and pressures, researchers can observe solid-solid transitions or melting. materialsciencejournal.org For instance, quantum MD simulations have been used to generate the phase diagram of elemental molybdenum up to extreme pressures and temperatures, identifying the conditions for transitions between bcc and double hexagonal close-packed (dhcp) phases. mdpi.com This approach could be used to investigate the thermal stability of crystalline this compound and predict its melting behavior or any temperature-induced structural transformations. The accuracy of MD simulations depends heavily on the quality of the interatomic potential or "force field," which describes the forces between atoms. For phosphate glasses, force fields that include three-body interactions have been shown to better reproduce experimental structures. aip.org
Monte Carlo (MC) Simulations for Statistical Thermodynamics
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In statistical thermodynamics, MC methods are used to calculate the equilibrium properties of a system by generating a large number of random configurations and weighting them according to their Boltzmann probability. This approach is particularly useful for exploring complex energy landscapes and calculating thermodynamic averages like energy, heat capacity, and phase equilibria.
While specific MC simulation studies on this compound are not prominent in the literature, the methodology is broadly applicable to inorganic materials. The core of an MC simulation in this context is an algorithm, such as the Metropolis algorithm, which intelligently samples the vast space of possible atomic arrangements. By attempting random moves (e.g., displacing an atom) and accepting or rejecting them based on the change in energy, the simulation converges to a set of configurations representative of thermal equilibrium.
This technique is well-suited for studying order-disorder transitions, determining the equilibrium distribution of different species in a mixed system, or calculating thermodynamic properties that are difficult to access through MD. For example, MC simulations could be used to model the distribution of molybdenum ions within a phosphate glass network or to study the statistical mechanics of defects within a this compound crystal. The versatility of the MC method has been demonstrated in diverse applications, from simulating particle transport for isotope production in molybdenum-containing targets to studying the complex behaviors of glass-forming liquids.
Computational Modeling of Surface Phenomena and Adsorption Mechanisms
The surface of a material is where it interacts with its environment, making the study of surface phenomena critical for applications in catalysis, sensing, and environmental science. Computational modeling provides atomic-scale insights into surface structure, reactivity, and the mechanisms of adsorption.
The photocatalytic activity of layered molybdenum (meta)phosphate, MoO₂(PO₃)₂, in degrading pollutants highlights the importance of its surface properties. nih.gov Computational models can be used to understand the electronic structure of the material's surface and identify active sites responsible for its catalytic performance. For instance, DFT calculations can map the surface energy landscape and determine the most stable crystal facets.
Furthermore, computational methods are extensively used to model the adsorption of ions from aqueous solutions onto mineral surfaces. geologyscience.ru Studies on the adsorption of molybdate (B1676688) (MoO₄²⁻) and phosphate (PO₄³⁻) onto oxides like gibbsite and ferrihydrite have employed surface complexation models to interpret experimental data. usda.govnih.govusda.gov These models, often parameterized using DFT calculations, can distinguish between different adsorption mechanisms, such as the formation of inner-sphere complexes (direct chemical bonding to the surface) or outer-sphere complexes (retention via electrostatic forces). researchgate.net Spectroscopic data combined with modeling has shown that molybdate tends to form inner-sphere complexes at low pH and outer-sphere complexes at high pH on oxide surfaces. researchgate.net This knowledge is directly applicable to understanding how this compound surfaces would interact with ions in an aqueous environment, which is crucial for predicting its environmental fate or its performance as a catalyst or adsorbent.
Predictive Design of Novel this compound Compositions and Polymorphs
Computational materials design has shifted from explaining the properties of known materials to predicting the existence of new, undiscovered ones. mit.edu This predictive capability is especially powerful for discovering novel compositions and polymorphs—different crystal structures of the same compound—which can have vastly different properties.
The primary tool for this is Crystal Structure Prediction (CSP). CSP algorithms, such as evolutionary algorithms or random structure searching, explore the vast potential energy surface of a given chemical composition to identify stable and metastable crystal structures. ed.ac.uk These predicted structures are then rigorously evaluated for their thermodynamic stability using first-principles DFT calculations. researchgate.net This combined computational-theoretical approach has been successfully used to explore the molybdenum-phosphorus system under pressure, leading to the prediction of novel stable stoichiometries. researchgate.net
For this compound, CSP could be employed to search for new polymorphs beyond any known structures. By exploring different ratios of molybdenum, phosphorus, and oxygen, it is also possible to predict entirely new compositions in the Mo-P-O ternary system. Computational screening can then be used to calculate the properties of these hypothetical materials, such as their electronic band gap, hardness, or catalytic activity, allowing researchers to identify promising candidates for experimental synthesis. researchgate.net This in silico design process significantly accelerates the materials discovery cycle, focusing laboratory efforts on the most promising targets.
Machine Learning and AI-Driven Discovery in this compound Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming materials science, enabling discovery at an unprecedented pace. scitechdaily.comacs.org These data-driven approaches can learn complex relationships between a material's structure and its properties from large datasets, which can be generated from either experiments or high-throughput computations.
A key application of ML is the development of interatomic potentials, or force fields, for use in MD simulations. While traditional force fields are often laborious to create, ML potentials can be trained on highly accurate DFT data to achieve near-DFT accuracy at a fraction of the computational cost. researchgate.net Highly accurate ML potentials have been developed for elemental molybdenum (using the Spectral Neighbor Analysis Potential, or SNAP, framework) and for W-Mo alloys, enabling large-scale simulations of properties like melting point, defect formation, and grain boundary energies. materialsvirtuallab.orgnist.govhelsinki.fi Developing a similar ML potential for the Mo-P-O system would allow for highly realistic simulations of this compound glasses and crystals.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Mo(PO₃)ₓ |
| Molybdenum(VI) Oxide | MoO₃ |
| Molybdenum Phosphide (B1233454) | MoP |
| Molybdenum Diphosphide | MoP₂ |
| Trismolybdenum Phosphide | Mo₃P |
| Molybdenum (elemental) | Mo |
| Phosphorus Pentoxide | P₂O₅ |
| Sodium Oxide | Na₂O |
| Calcium Oxide | CaO |
| Gibbsite (Aluminum Hydroxide) | Al(OH)₃ |
| Ferrihydrite | FeOOH (approximate) |
| Molybdate ion | MoO₄²⁻ |
| Phosphate ion | PO₄³⁻ |
| Tungsten (elemental) | W |
Applications of Molybdenum Metaphosphate in Advanced Materials Science
Catalytic Performance of Molybdenum Metaphosphate Systems
This compound, specifically in its layered form as MoO₂(PO₃)₂, has been identified as a promising, inexpensive, and nontoxic photocatalyst. nih.gov Its synthesis can be achieved through a one-step solvothermal process. nih.gov The catalytic activity of this material is a subject of ongoing research, with a particular focus on its potential in environmental remediation.
Layered this compound (MoO₂(PO₃)₂) has demonstrated notable efficacy as a photocatalyst in the treatment of wastewater containing both organic and inorganic pollutants. nih.govacs.org Its performance under sunlight makes it a candidate for sustainable environmental remediation technologies. nih.gov
This compound has been successfully utilized for the photodegradation of organic dyes, such as methylene (B1212753) blue. nih.govacs.org In one study, the use of MoO₂(PO₃)₂ as a photocatalyst resulted in a 78% degradation efficiency for methylene blue within 36 minutes when exposed to sunlight. nih.gov The mechanism of degradation involves the generation of reactive oxygen species, including superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), as well as holes (h⁺), which play a crucial role in the breakdown of the organic dye molecules. nih.govacs.org
Table 1: Photocatalytic Degradation of Methylene Blue using this compound
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Layered this compound (MoO₂(PO₃)₂) | nih.govacs.org |
| Pollutant | Methylene Blue | nih.govacs.org |
| Light Source | Sunlight | nih.gov |
| Degradation Efficiency | 78% | nih.gov |
| Reaction Time | 36 minutes | nih.gov |
The application of layered this compound extends to the photoreduction of toxic inorganic contaminants. nih.govacs.org Specifically, it has shown high efficiency in the reduction of hexavalent chromium (Cr⁶⁺) to the less toxic trivalent chromium (Cr³⁺). nih.govacs.org Research has demonstrated that with MoO₂(PO₃)₂ as a photocatalyst and formic acid as a scavenger, the complete reduction of Cr⁶⁺ can be achieved in just 6 minutes under sunlight. nih.gov
Table 2: Photocatalytic Reduction of Hexavalent Chromium using this compound
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Layered this compound (MoO₂(PO₃)₂) | nih.govacs.org |
| Contaminant | Hexavalent Chromium (Cr⁶⁺) | nih.govacs.org |
| Light Source | Sunlight | nih.gov |
| Reduction Efficiency | Complete Reduction | nih.gov |
| Reaction Time | 6 minutes | nih.gov |
While various molybdenum-based compounds are known to be active in heterogeneous catalysis for organic synthesis, a review of the available scientific literature did not yield specific examples of this compound being utilized for organic transformations.
A survey of scientific research on electrocatalysis for energy conversion reactions, including the hydrogen evolution reaction, did not reveal specific studies focusing on the use of this compound as an electrocatalyst. The field is rich with studies on other molybdenum compounds, such as molybdenum phosphides, which have shown significant activity. rsc.orgbohrium.commdpi.comrsc.orgresearchgate.net
The role of molybdenum in nitrogen fixation is well-established, primarily in the context of the nitrogenase enzyme. plos.org However, an extensive review of the current literature did not provide specific instances of this compound being employed as a catalyst for nitrogen fixation.
Reaction Mechanisms on this compound Surfaces
Layered molybdenum (meta)phosphate, specifically MoO₂(PO₃)₂, has demonstrated significant potential as a photocatalyst. mdpi.comresearchgate.net Its activity is particularly notable in the degradation of organic pollutants and the reduction of heavy metal ions under sunlight. researchgate.netencyclopedia.pub The reaction mechanisms on the surface of this material are driven by the generation of electron-hole pairs upon exposure to light. mdpi.com
When MoO₂(PO₃)₂ is illuminated by sunlight, it generates electrons (e⁻) in its conduction band and holes (h⁺) in its valence band. researchgate.net These charge carriers initiate a series of redox reactions on the catalyst's surface. In the photodegradation of organic dyes like methylene blue, the primary mechanism involves the formation of highly reactive oxygen species. researchgate.net The photogenerated holes can react with water molecules adsorbed on the surface to produce hydroxyl radicals (•OH). mdpi.com Simultaneously, electrons in the conduction band react with adsorbed oxygen to form superoxide anion radicals (O₂•⁻). mdpi.comresearchgate.net These reactive species are the key agents responsible for breaking down the organic dye molecules. researchgate.net
In the case of heavy metal reduction, such as the conversion of toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺), the mechanism is primarily driven by the photogenerated electrons. mdpi.com The electrons present in the conduction band have the necessary potential to react with and reduce the Cr⁶⁺ ions in the solution. mdpi.com Research has shown that using a hole scavenger, such as formic acid, can enhance the efficiency of this photoreduction process by preventing the recombination of electrons and holes. researchgate.net Trapping experiments have confirmed that O₂•⁻, •OH, and h⁺ are the key active species that play an important role in these photocatalytic processes. researchgate.net The layered nanoscale structure of MoO₂(PO₃)₂ provides an adequate surface area (15.34 m²/g) which, combined with its absorption in the UV-visible region, facilitates these surface reactions effectively. mdpi.comresearchgate.net
Energy Storage Applications of this compound Materials
Molybdenum phosphate (B84403) compounds are being actively investigated for their potential in energy storage, particularly as electrode materials in rechargeable batteries and supercapacitors.
Layered molybdenum (oxy)pyrophosphate (δ-(MoO₂)₂P₂O₇), a compound closely related to metaphosphates, has been evaluated as a cathode material for both lithium-ion and sodium-ion batteries.
In lithium-ion battery applications, electrochemical analysis shows that δ-(MoO₂)₂P₂O₇ can intercalate up to four lithium ions per formula unit when discharged to 2.0 V. The process occurs at three distinct voltage plateaus: 3.2 V, 2.6 V, and 2.1 V. nih.gov The first plateau corresponds to the insertion of approximately 1.2 lithium ions. nih.gov Further lithium intercalation leads to a reversible capacity of about 110 mAh/g between 2.3 V and 4.0 V, but can also result in a loss of crystallinity and structural reversibility if pushed to lower voltages. nih.gov
For sodium-ion batteries, the performance of (MoO₂)₂P₂O₇ is highly dependent on the operating voltage window. When cycled between 4.0 V and 2.0 V, the material delivers an initial capacity of 93 mAh/g, and after 50 cycles, the capacity is maintained at 55 mAh/g. However, cycling to lower cutoff voltages (e.g., 1.5 V) results in a higher initial capacity of 180 mAh/g but suffers from rapid capacity decay due to the decomposition of the crystal structure into an amorphous phase. Ex-situ X-ray diffraction studies show that the material maintains a stable crystal structure with only a 1% volume change during the initial charging process when operated within a stable voltage range.
| Battery Type | Compound | Voltage Window | Initial Capacity (mAh/g) | Capacity Retention | Key Observation |
|---|---|---|---|---|---|
| Lithium-Ion | δ-(MoO₂)₂P₂O₇ | 2.3 V - 4.0 V | ~110 | Reversible in this range | Three voltage plateaus observed at 3.2, 2.6, and 2.1 V. nih.gov |
| Sodium-Ion | (MoO₂)₂P₂O₇ | 4.0 V - 2.0 V | 93 | 55 mAh/g after 50 cycles | Stable crystal structure with minimal volume change. |
| Sodium-Ion | (MoO₂)₂P₂O₇ | 4.0 V - 1.5 V | 180 | Rapid decay | Phase decomposition to an amorphous structure. |
The application of molybdenum-based materials in supercapacitors is a broad and active area of research, with studies focusing on compounds like molybdenum oxides (MoO₂, MoO₃), sulfides (MoS₂), carbides (Mo₂C), and various metal molybdates. These materials are attractive due to their high theoretical capacitance, variable valence states, and pronounced electrochemical activity. For instance, materials like MoO₃₋ₓ nanobelts and CuMoO₄ nanosheets have demonstrated specific capacitances exceeding 1,000 F/g.
However, specific research focusing solely on this compound as a primary electrode material for supercapacitors is not widely reported in the current scientific literature. While the broader class of molybdenum phosphates may hold potential, detailed studies and performance data for metaphosphate compositions in supercapacitor applications are limited. The existing research predominantly explores other forms of molybdenum compounds for this purpose.
Sensing and Detection Technologies Based on this compound
The application of specific molybdenum compounds, such as molybdenum oxides and sulfides, in gas and chemical sensing is a subject of extensive research. However, the use of the crystalline compound this compound for these purposes is not as well-documented.
Gas Sensing Applications
While certain molybdenum-phosphate glasses exhibit semiconducting properties that suggest potential for gas sensing applications at elevated temperatures, specific research focusing on this compound [MoO2(PO3)2] as a distinct material for gas sensors is limited in the available scientific literature. researchgate.net The inherent electrical properties of related phosphate and molybdate (B1676688) materials continue to drive interest in this area, though detailed studies on this compound's gas sensing capabilities, selectivity, and sensitivity are not yet prevalent. researchgate.netresearchgate.net
Chemical and Biosensing Platforms
The development of chemical and biosensing platforms often leverages materials with high surface area and specific functionalities for detecting biomolecules or chemical analytes. While various molybdenum-based nanomaterials have been integrated into biosensors, there is a notable lack of specific research detailing the use of this compound as a primary component in such platforms. materials.kiev.ua Patent literature occasionally groups diverse inventions, but a direct link between the synthesis of this compound and its application in a biosensor has not been established as a singular technology. scribd.com
Adsorption and Separation Processes with this compound
This compound has demonstrated significant promise in environmental applications, particularly in the treatment of wastewater containing heavy metal contaminants.
Heavy Metal Ion Adsorption
Layered molybdenum (meta)phosphate, with the chemical formula MoO2(PO3)2, has been effectively utilized as a photocatalyst for the remediation of water contaminated with hexavalent chromium (Cr(VI)). acs.org This form of chromium is highly toxic and carcinogenic, making its removal from industrial wastewater a critical environmental priority. acs.orgadvancedsciencenews.com
Research has demonstrated that MoO2(PO3)2 can efficiently facilitate the photoreduction of the highly toxic Cr(VI) to the less harmful trivalent chromium (Cr(III)) under natural sunlight. nih.govnih.gov In one study, a 20 mg dose of the catalyst achieved complete reduction of a 100 ppm Cr(VI) solution in just 6 minutes in the presence of formic acid, which acts as a hole scavenger. acs.orgnih.gov The material, synthesized via a one-step solvothermal method, is noted for being inexpensive and nontoxic. acs.org The photocatalytic activity is attributed to its suitable surface area (15.34 m²/g) and its ability to absorb light in the UV-visible region. acs.org This process represents a significant advancement in the use of this compound for treating industrial effluents. acs.org
Table 1: Photocatalytic Reduction of Hexavalent Chromium using this compound
| Parameter | Value |
| Catalyst | Layered Molybdenum (Meta)phosphate [MoO2(PO3)2] |
| Target Pollutant | Hexavalent Chromium (Cr(VI)) |
| Initial Cr(VI) Concentration | 100 ppm |
| Catalyst Dosage | 20 mg |
| Hole Scavenger | Formic Acid (4 mL) |
| Light Source | Natural Sunlight |
| Reaction Time | 6 minutes |
| Result | Complete photoreduction of Cr(VI) to Cr(III) |
Gas Capture and Storage
The search for efficient materials for carbon capture and storage (CCS) is a major focus of environmental research. Porous materials like metal-organic frameworks (MOFs) are widely studied for their gas adsorption capabilities. researchgate.net However, based on available scientific literature, there is no specific research demonstrating the application of this compound as an adsorbent material for gas capture or storage.
Corrosion Inhibition Applications
The durability of materials in corrosive environments is a key concern in many industries. While some studies have examined the high chemical durability of molybdenum-phosphate glasses, the specific use of this compound as a corrosion inhibitor is not clearly established. akjournals.com Research indicates that glasses with a phosphorus to molybdenum ratio corresponding to the this compound [MoO2(PO3)2] crystalline phase exhibit high chemical resistance. akjournals.com This suggests the inherent stability of the compound's structure. However, this refers to the material's own resistance to dissolution rather than its application as an inhibitor coating to protect other materials, such as metals, from corrosion.
Emerging Research Frontiers and Future Directions for Molybdenum Metaphosphate
Nanostructured Molybdenum Metaphosphate Materials
The exploration of this compound at the nanoscale is a primary frontier, revealing unique properties not observed in its bulk form. By controlling the size and morphology of these materials, researchers aim to tailor their electronic, optical, and catalytic behaviors.
Recent advancements have enabled the synthesis of various nanoscale forms of this compound and related structures. A one-step solvothermal method has been successfully employed to produce layered molybdenum (meta)phosphate, specifically MoO₂(PO₃)₂. nih.govacs.org This process involves the reaction of hexaammonium molybdate (B1676688) and triphenylphosphine (B44618) in ethylene (B1197577) glycol under a nitrogen atmosphere. acs.org The resulting nanopowders are characterized by a variety of techniques, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM), which confirms their layered, crystalline structure. nih.govacs.org
Another significant development is the rational design and fabrication of heterostructure nanowires. researchgate.net For instance, hierarchical bimetal Ni-Co metaphosphate/molybdenum oxide (NiCoMoPO) nanowires have been created through a straightforward hydrothermal process followed by phosphatization. researchgate.net These complex nanostructures offer a high surface area and a multitude of active sites, which is advantageous for catalytic applications. researchgate.net
Detailed characterization is crucial for understanding these nanomaterials. Techniques like SEM reveal the morphology, showing layered structures or nanowire formations, while HRTEM provides deeper insights into the crystalline nature and atomic lattices. nih.gov For example, HRTEM analysis of layered MoO₂(PO₃)₂ has identified a d-spacing value of 0.25 nm, corresponding to the (220) crystal plane. nih.gov
| Nanostructure Type | Synthesis Method | Precursors | Key Characterization Findings | Reference |
|---|---|---|---|---|
| Layered MoO₂(PO₃)₂ | One-step solvothermal | Hexaammonium molybdate, Triphenylphosphine, Ethylene glycol | Crystalline, layered nanopowder. d-spacing of 0.25 nm for the (220) plane confirmed by HRTEM. | nih.govacs.org |
| Ni-Co metaphosphate/molybdenum oxide (NiCoMoPO) Nanowires | Hydrothermal and subsequent phosphatization | Not specified | Hierarchical 3D nanowire heterostructure providing abundant active sites. | researchgate.net |
A key motivation for creating nanostructured this compound is to investigate size-dependent phenomena. When the dimensions of a material are reduced to the nanoscale, typically below 10 nanometers, quantum confinement effects can emerge. inflibnet.ac.in This phenomenon arises when the material's size is comparable to the de Broglie wavelength of its electrons, restricting their movement in one or more dimensions. inflibnet.ac.ininflibnet.ac.in
The primary consequences of quantum confinement are the discretization of energy levels and an increase in the material's bandgap. inflibnet.ac.ininflibnet.ac.in Unlike in bulk materials where energy bands are continuous, in a nanomaterial, the energy spectrum becomes discrete. This size-dependence allows for the tuning of electronic and optical properties; for instance, decreasing a nanoparticle's size typically increases its bandgap, causing a "blue shift" in its light absorption and emission spectra. inflibnet.ac.in
While quantum confinement has been extensively studied in materials like cadmium selenide (B1212193) (CdSe) quantum dots and molybdenum disulfide (MoS₂) nanoparticles, its specific effects in this compound are a nascent area of research. inflibnet.ac.inresearchgate.net The investigation into how the optical and electronic properties of this compound nanorods, nanowires, and quantum dots change with size is a significant future direction. Understanding these quantum effects could pave the way for novel applications in optoelectronics and photocatalysis, where tunable bandgaps are highly desirable.
Hybrid and Composite Materials Incorporating this compound
To further enhance its properties and expand its applicability, researchers are exploring the creation of hybrid and composite materials by integrating this compound with other advanced materials.
The integration of molybdenum compounds with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) has been shown to yield composites with synergistic effects. uit.noresearchgate.net Graphene offers high electrical conductivity and a large surface area, while CNTs provide excellent mechanical properties and a conductive network. uit.nomdpi.com
Although the specific creation of this compound composites with graphene and CNTs is an emerging field with limited published research, studies on related molybdenum oxides and phosphides provide a strong rationale for this direction. For example, MoO₂/graphene composites have been synthesized for use as anode materials in lithium-ion batteries, where graphene sheets act as a conductive substrate and accommodate volume changes during charging and discharging. researchgate.net Similarly, functionalized multi-walled carbon nanotubes (f-MWCNTs) have been used as a support for molybdenum trioxide to enhance electrochemical sensor performance. uit.no
Future research will likely focus on developing methods to decorate graphene sheets or embed CNTs within a this compound matrix. Such composites could exhibit enhanced electrical conductivity, improved mechanical stability, and a higher surface area, making them promising candidates for energy storage, electrocatalysis, and sensing applications.
The design and fabrication of heterostructures, where this compound is interfaced with another material, is a promising strategy for creating multifunctional materials. A prime example is the development of bimetal metaphosphate/molybdenum oxide heterostructure nanowires (e.g., NiCoMoPO). researchgate.net These materials are rationally designed to boost performance in applications like electrochemical water splitting. researchgate.net
The key advantage of a heterostructure lies at the interface between the different components. This interface can optimize the electronic structure, create an abundance of active sites for catalysis, and facilitate charge transfer. researchgate.netnih.gov In the NiCoMoPO nanowires, the heterostructure is credited with enhancing the intrinsic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.net The fabrication of these advanced materials can be achieved through relatively simple methods, such as hydrothermal synthesis followed by a phosphatization treatment, making them potentially scalable. researchgate.net This frontier of materials design holds significant potential for developing next-generation catalysts and electronic devices.
Green Chemistry Principles in this compound Synthesis
As with all chemical manufacturing, there is a growing emphasis on developing environmentally benign synthesis routes for this compound. Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances.
The development of one-step or "one-pot" synthesis methods, such as the solvothermal process used for layered MoO₂(PO₃)₂, aligns with these principles by improving efficiency and reducing the waste associated with multi-step processes. nih.gov Looking ahead, a significant opportunity lies in adapting green synthesis techniques that have been proven for other molybdenum compounds. For instance, the green synthesis of molybdenum oxide nanoparticles has been demonstrated using plant extracts, such as from Citrus Sinensis leaves. asianpubs.org In these methods, biomolecules like flavonoids act as natural reducing and capping agents, replacing harsher chemicals. asianpubs.org Applying similar bio-inspired approaches to produce this compound could lead to more sustainable and cost-effective manufacturing processes, representing a vital direction for future research.
Advanced In-Situ Characterization Techniques for Monitoring this compound Reactions
Understanding the formation and functional mechanisms of this compound requires a detailed picture of the dynamic processes that occur during synthesis and operation. While traditional ex-situ characterization provides valuable snapshots of the initial and final states of a material, it often misses the transient intermediates and structural transformations that govern reaction pathways. Advanced in-situ and operando (in-situ under working conditions) techniques are therefore essential to capture a real-time understanding of this compound reactions. futuremarketinsights.com
The application of these techniques to this compound is still a nascent field, but valuable insights can be drawn from studies on related molybdenum and phosphate (B84403) systems. Techniques that hold significant promise include:
In-Situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: In-situ XRD can be performed during solvothermal or solid-state synthesis to track the evolution of crystalline phases as they form from amorphous or precursor states. futuremarketinsights.com This provides critical kinetic information about the crystallization process. For the often complex and sometimes poorly crystalline molybdenum phosphate systems, in-situ PDF analysis, using high-energy X-rays from synchrotron sources, would be particularly powerful for probing the local atomic structure and short-range order during a reaction, regardless of the material's crystallinity.
In-Situ Spectroscopy (Raman, FT-IR, UV-Vis): These techniques are invaluable for monitoring changes in the vibrational modes and electronic states of molybdenum and phosphate species in real-time. For instance, in-situ Fourier-transform infrared (FT-IR) and diffuse reflectance UV-Vis spectroscopy have been successfully used to follow the photoreduction of Mo⁶⁺ sites on a silica (B1680970) support, allowing for the detailed monitoring of changes in the coordination and oxidation state of molybdenum centers under irradiation. researchgate.net A similar approach could be used to study the photocatalytic mechanisms of a material like layered molybdenum (meta)phosphate [MoO₂(PO₃)₂] during the degradation of pollutants. datainsightsmarket.com
In-Situ Electron Microscopy (SEM/TEM): The ability to directly visualize morphological changes in electrode materials during electrochemical reactions is a key advantage of in-situ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). futuremarketinsights.com For molybdenum phosphates being explored as battery materials, these techniques could reveal mechanisms of ion insertion/extraction, volume expansion, and electrode degradation as they happen.
Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide detailed information about the local coordination environment and oxidation state of molybdenum atoms under reaction conditions. Operando XAS has been effectively used to characterize amorphous molybdenum sulfide (B99878) nanoparticle catalysts during the hydrogen evolution reaction, and similar insights could be gained into the active sites of this compound catalysts during chemical transformations. researchgate.net
By adapting and applying these advanced in-situ and operando methods, researchers can move beyond static pictures and develop a mechanistic, movie-like understanding of how molybdenum metaphosphates form, function, and ultimately fail, paving the way for the rational design of next-generation materials.
Exploration of Unexplored this compound Phases and Isomers
The known structural chemistry of molybdenum phosphates is remarkably diverse, featuring molybdenum in multiple oxidation states (from +3 to +6) and forming a vast array of structures built from MoO₆ octahedra and PO₄ tetrahedra. unife.it These building blocks can connect in various ways to create one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. utwente.nl This inherent complexity suggests that a vast landscape of unexplored this compound phases and isomers likely exists, holding potential for the discovery of materials with novel electronic, optical, and catalytic properties.
The exploration of this landscape is being accelerated by the integration of computational materials science with experimental synthesis. Key frontiers in this area include:
Computational Crystal Structure Prediction (CSP): Methods such as evolutionary algorithms and random sampling, powered by first-principles calculations like Density Functional Theory (DFT), are becoming indispensable tools for predicting the crystal structures of materials based solely on their chemical composition. nih.govrsc.org These techniques have been successfully used to explore the thermodynamically stable and metastable phases of related systems like molybdenum phosphides under various pressures. nih.gov Applying these CSP methodologies to the Mo-P-O system could uncover previously unknown, synthesizable metaphosphate phases with unique topologies and potential functionalities.
Density Functional Theory (DFT) for Stability and Property Prediction: DFT calculations are crucial for determining the relative stability, electronic structure, and other key properties of both known and computationally predicted molybdenum phosphate structures. credenceresearch.com DFT can be used to understand the intricate bonding characteristics and predict the elastic and electronic properties of different phases. nih.gov For example, calculations have been performed on newly synthesized molybdenum(VI) phosphates like RbMoO₂(PO₄) and Rb₄Mo₅P₂(O₂₂) to understand their electronic band structures and optical properties. utwente.nl
Targeted Synthesis of Novel Phases: The insights gained from computational predictions can guide synthetic chemists toward the reaction conditions (e.g., temperature, pressure, precursors) most likely to yield a targeted new phase. The synthesis of different forms of AMo₂P₃O₁₃ (where A = K, Rb, Cs, Tl) demonstrates that subtle changes in ionic radius of the counter-cation can stabilize different structural arrangements, highlighting a pathway for discovering new materials. ajol.info The existence of distinct isomers in other complex molybdenum compounds further suggests that isomerism in polyoxomolybdate-phosphate clusters and frameworks is a rich area for investigation. researchgate.net
A significant motivation for this exploration is the fact that relatively few molybdenum(VI)-containing phosphates have been reported, and the field is considered an area of "intellectual and scientific curiosity". researchgate.netdatainsightsmarket.com The systematic combination of high-throughput computation and targeted synthesis presents a powerful paradigm for navigating the complex phase and isomer space of molybdenum metaphosphates, promising an accelerated pace of discovery for new functional materials.
Multidisciplinary Research Bridging this compound Chemistry with Other Fields
The unique properties of molybdenum metaphosphates are enabling their application across a diverse range of scientific and technological fields, fostering multidisciplinary collaborations that bridge inorganic chemistry with materials science, environmental science, energy technology, and even biomedicine.
Environmental Science and Catalysis: In environmental applications, layered molybdenum (meta)phosphate [MoO₂(PO₃)₂] has emerged as a promising photocatalyst. futuremarketinsights.com It has demonstrated high efficiency in the photoreduction of toxic hexavalent chromium (Cr⁶⁺) to the less harmful Cr³⁺ and in the degradation of organic pollutants like methylene (B1212753) blue under sunlight. utwente.nlias.ac.in This positions molybdenum metaphosphates as potential low-cost, non-toxic materials for wastewater treatment. datainsightsmarket.com More broadly, molybdenum compounds are workhorses in industrial catalysis, used for processes like hydrodesulfurization in petroleum refining. ucl.ac.uk The catalytic potential of specifically designed molybdenum metaphosphates remains a rich area for exploration.
Materials Science and Engineering: Molybdenum phosphates are being actively developed as corrosion-resistant conversion coatings, often referred to as "MolyPhos" coatings. nih.gov These films, composed of phosphates, molybdates, and molybdenum oxides, provide a protective layer on metal surfaces, particularly galvanized steel, serving as a more environmentally benign alternative to traditional chromate-based treatments. datainsightsmarket.comcredenceresearch.comajol.info Furthermore, the incorporation of molybdenum into phosphate-based glasses is a key strategy for applications such as the vitrification and safe long-term storage of nuclear waste. nih.govnih.gov These specialty glasses also possess unique optical properties that make them candidates for various optoelectronic applications. researchgate.net
Energy Storage and Conversion: While research on this compound for energy storage is in its early stages, related molybdenum-phosphorus compounds have shown significant promise. Molybdenum phosphides (MoP, MoP₂) are being investigated as high-capacity anode materials for lithium-ion batteries. researchgate.net The structural robustness and redox activity of the molybdenum-phosphate framework could offer advantages for ion intercalation, suggesting a fertile ground for research into molybdenum metaphosphates as next-generation battery electrodes.
Biomaterials and Life Sciences: An exciting and emerging application is in the field of biocompatible materials. Molybdenum is being investigated as a potential biodegradable metal for osteosynthesis implants (e.g., bone screws and plates). rsc.org Its degradation products can include molybdenum oxides and calcium phosphates, highlighting a direct link between molybdenum and phosphate chemistry in a biological environment. rsc.orgmdpi.com In microbiology, the discovery of a molybdenum storage protein in certain bacteria, which sequesters molybdate as polyoxometalate clusters in an ATP- and phosphate-dependent process, reveals a fascinating biochemical intersection that could inspire new approaches in bioinorganic chemistry and materials design. researchgate.netmdpi.com
Grand Challenges and Future Opportunities in this compound Research
Despite the significant promise and emerging applications of molybdenum metaphosphates, the field faces several grand challenges that, when addressed, will unlock substantial future opportunities. These challenges span the lifecycle of materials research, from fundamental synthesis to advanced application and computational design.
Grand Challenges:
Achieving Synthetic Control: A primary hurdle is the precise and reproducible synthesis of desired this compound phases. The formation of specific crystalline structures is highly sensitive to reaction parameters such as pH, temperature, and precursor stoichiometry, often leading to the formation of amorphous materials or multiphasic mixtures. ias.ac.in Developing rational synthesis strategies to selectively crystallize targeted frameworks with controlled porosity, morphology, and oxidation states remains a significant challenge. unife.itresearchgate.net
Navigating Structural Complexity: The vast structural diversity of molybdenum phosphates, arising from molybdenum's variable oxidation states and the flexible connectivity of MoOₓ and PO₄ polyhedra, is a double-edged sword. unife.it While it offers a rich playground for discovering new materials, it also makes the prediction and characterization of these complex structures incredibly difficult. Unraveling the structure-property relationships within this complex landscape is a fundamental challenge.
Developing Advanced Characterization Protocols: The chemical complexity of these materials presents analytical challenges. For example, the widely used "molybdenum blue" reaction for quantifying phosphate can be compromised by interference from other anions and the sequestration of molybdenum by complexing agents, complicating solution-phase studies. ajol.infonih.gov Developing a robust and integrated suite of in-situ and ex-situ characterization tools tailored for molybdenum phosphate systems is crucial for gaining deeper mechanistic insights.
Future Opportunities:
Computationally-Driven Materials Discovery: The challenges of synthetic control and structural complexity can be directly addressed through computational materials science. The use of high-throughput screening powered by Density Functional Theory (DFT) and crystal structure prediction algorithms offers a powerful opportunity to map the vast this compound phase space. ucl.ac.ukacs.org This in silico approach can identify promising new stable or metastable structures with desirable properties for energy, catalysis, or optical applications, thereby guiding and accelerating experimental synthesis efforts.
Advanced Functional Materials: There are significant opportunities to exploit the unique properties of molybdenum metaphosphates in targeted applications. This includes designing novel, highly efficient photocatalysts for environmental remediation, nih.gov developing next-generation electrode materials for high-performance batteries, and creating new nonlinear optical (NLO) materials, an area where only a few molybdenophosphates have been explored. researchgate.net
Sustainable Chemistry and Green Technologies: Molybdenum phosphates are poised to contribute to a more sustainable future. A major opportunity lies in the further development and commercialization of low-phosphorus, molybdate-based anti-corrosion coatings as non-toxic, environmentally friendly alternatives to chromate (B82759) treatments. mdpi.com The use of these materials in water treatment and as catalysts in green chemical processes further underscores their potential environmental benefits. credenceresearch.comnih.gov
Bio-inspired and Biomedical Applications: The intersection of molybdenum and phosphate chemistry with biology opens up exciting new avenues. Further exploration of molybdenum-based resorbable biomaterials for medical implants is a promising direction. Additionally, understanding the biological processes of polyphosphate and molybdenum storage could inspire the design of novel bio-inspired materials for sequestration, sensing, or drug delivery. nih.gov
By tackling the fundamental challenges in synthesis and characterization while leveraging the predictive power of modern computational tools, the research community can unlock the full potential of molybdenum metaphosphates, paving the way for a new generation of advanced materials.
Q & A
Q. What are the established methods for synthesizing molybdenum metaphosphate, and how can experimental reproducibility be ensured?
this compound is synthesized by reacting molybdenum metal with metaphosphoric acid under elevated temperature and pressure . Key steps include:
- Using high-purity molybdenum metal to avoid contamination.
- Controlling reaction conditions (temperature ≥ 300°C, pressure ≥ 1 atm) to promote crystallization.
- Post-synthesis washing with dilute acids to remove unreacted metaphosphoric acid. Reproducibility requires precise stoichiometric ratios (Mo:P = 1:3) and inert atmospheres to prevent oxidation .
Q. What is the crystallographic structure of this compound, and how is it determined experimentally?
The compound crystallizes in a monoclinic pseudo-tetragonal system, as confirmed by X-ray diffraction (XRD) using CuKα radiation (λ = 1.5418 Å) . Key parameters:
- Unit cell dimensions derived from Philips 114.6-mm powder camera data.
- Orthographic projections parallel to the [102] axis (Figure 1 in ).
- Absence of piezoelectric effect, distinguishing it from polar crystal systems.
Q. How is the phosphorus content in this compound quantified, and what are the limitations of current methods?
Phosphorus content is analyzed via gravimetric methods after dissolving the compound in hot aqua regia, a process noted for extreme difficulty due to low solubility . Reported values (26.5% P) show slight deviations from theoretical calculations (27.92% P) due to incomplete dissolution or impurities. Alternative methods like inductively coupled plasma mass spectrometry (ICP-MS) could improve accuracy but require optimization for refractory phosphates .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical analytical data be resolved in this compound studies?
Discrepancies (e.g., 28.43% Mo observed vs. 28.82% theoretical) arise from:
- Partial oxidation during synthesis, altering stoichiometry.
- Residual moisture in metaphosphoric acid affecting reaction efficiency. Mitigation strategies include:
- Using anhydrous reagents and vacuum-sealed reaction vessels.
- Cross-validating results with multiple techniques (e.g., XRD for phase purity, energy-dispersive X-ray spectroscopy (EDS) for elemental mapping) .
Q. What advanced characterization techniques are critical for probing the electrochemical properties of this compound?
- Cyclic Voltammetry (CV): To study redox behavior in molten alkali phosphate electrolytes (e.g., sodium pyrophosphate-metaphosphate mixtures) .
- Electrochemical Impedance Spectroscopy (EIS): For assessing ionic conductivity, relevant to potential use in solid-state electrolytes.
- In Situ XRD: To monitor structural changes under thermal/electrochemical stress .
Q. How does this compound compare to other transition metal metaphosphates in terms of thermal stability and reactivity?
- This compound has a higher decomposition temperature (>600°C) compared to sodium metaphosphate (480–620°C) due to stronger Mo–O bonds .
- Reactivity with acids: Insoluble in most acids but slowly reacts with hot aqua regia, unlike silver metaphosphate, which dissolves readily in nitric acid .
Methodological Considerations
Q. What experimental designs are recommended for studying the nucleation and growth of this compound crystals?
- Seed Crystal Introduction: To control crystal size and morphology.
- High-Pressure Hydrothermal Reactors: To mimic synthesis conditions and study kinetics.
- Density Functional Theory (DFT) Modeling: To predict optimal growth orientations and interfacial energies .
Q. How can researchers address challenges in synthesizing phase-pure this compound?
- Thermogravimetric Analysis (TGA): To identify intermediate phases (e.g., MoO₃ or MoP) during synthesis.
- Rietveld Refinement: To quantify phase purity from XRD data.
- Selective Etching: Using dilute HF to remove amorphous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
